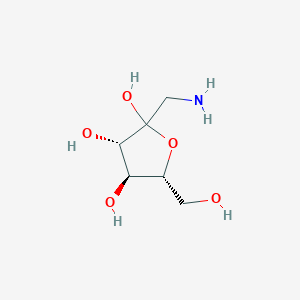
(2S,5S)-2-(2-methylpropyl)-5-propan-2-ylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-2-(2-methylpropyl)-5-propan-2-ylpiperazine is a chiral piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two substituents: a 2-methylpropyl group and a propan-2-yl group, both attached to the piperazine ring. The stereochemistry of the compound is specified by the (2S,5S) configuration, indicating the spatial arrangement of the substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-(2-methylpropyl)-5-propan-2-ylpiperazine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a chiral amine with a suitable alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow reactors allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity. The use of chiral catalysts or ligands in these reactors can further improve the enantioselectivity of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S)-2-(2-methylpropyl)-5-propan-2-ylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various alkyl or aryl groups onto the piperazine ring.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-2-(2-methylpropyl)-5-propan-2-ylpiperazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: It is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its chiral properties are advantageous.
Wirkmechanismus
The mechanism of action of (2S,5S)-2-(2-methylpropyl)-5-propan-2-ylpiperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved can vary depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,5S)-2-(2-methylpropyl)-5-methylpiperazine
- (2S,5S)-2-(2-methylpropyl)-5-ethylpiperazine
- (2S,5S)-2-(2-methylpropyl)-5-butylpiperazine
Uniqueness
(2S,5S)-2-(2-methylpropyl)-5-propan-2-ylpiperazine is unique due to its specific stereochemistry and the presence of both a 2-methylpropyl and a propan-2-yl group. These structural features confer distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, highlighting its uniqueness in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H24N2 |
|---|---|
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
(2S,5S)-2-(2-methylpropyl)-5-propan-2-ylpiperazine |
InChI |
InChI=1S/C11H24N2/c1-8(2)5-10-6-13-11(7-12-10)9(3)4/h8-13H,5-7H2,1-4H3/t10-,11+/m0/s1 |
InChI-Schlüssel |
ATKITPGKWBGUQL-WDEREUQCSA-N |
Isomerische SMILES |
CC(C)C[C@H]1CN[C@H](CN1)C(C)C |
Kanonische SMILES |
CC(C)CC1CNC(CN1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


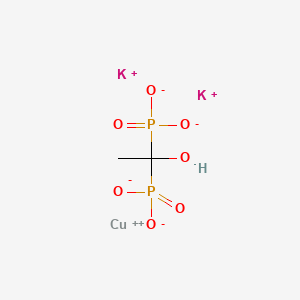
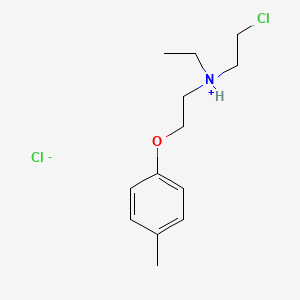

![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)

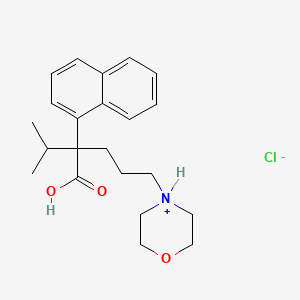
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)

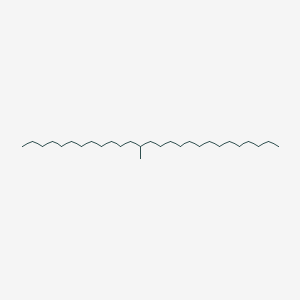
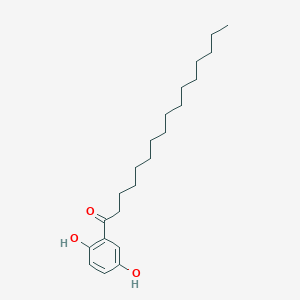
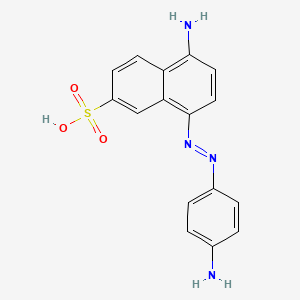
![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)

